molecular formula C8H15ClN2 B582064 1-Amino-4-methylcyclohexane-1-carbonitrile hcl CAS No. 92334-10-6

1-Amino-4-methylcyclohexane-1-carbonitrile hcl

Cat. No.: B582064
CAS No.: 92334-10-6
M. Wt: 174.672
InChI Key: ZOASQIYQLSEVFX-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Registry Information

1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride is systematically named according to IUPAC rules, with the CAS Registry Number 92334-10-6 . Its identity is further documented in public databases:

  • PubChem CID : 137347129
  • Molecular Formula : C₈H₁₅ClN₂
  • Synonym : 4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride.

The compound is marketed under catalog identifiers such as ENAH11DD1B5C (Enamine) and COM448611409 (Combi-Blocks). Its hydrochloride salt form distinguishes it from the free base (CAS 519181-20-5).

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₅ClN₂ corresponds to a molecular weight of 174.67 g/mol . Elemental composition includes:

  • Carbon: 55.02%
  • Hydrogen: 8.59%
  • Chlorine: 20.16%
  • Nitrogen: 16.23%.

This composition aligns with its structural features: a cyclohexane core substituted with methyl, amino, and carbonitrile groups, protonated as a hydrochloride salt.

Structural Representation and Topology

The molecule comprises a cyclohexane ring with three substituents:

  • Amino group (-NH₂) at position 1.
  • Methyl group (-CH₃) at position 4.
  • Carbonitrile group (-C≡N) at position 1.

The SMILES notation is N#CC1(N)CCC(C)CC1.Cl , while the InChIKey (ZOASQIYQLSEVFX-UHFFFAOYSA-N) confirms its connectivity. The hydrochloride salt stabilizes the amino group via protonation, forming an ionic pair.

Stereochemical Configuration and Isomerism

The compound exhibits cis-trans isomerism due to the spatial arrangement of substituents on the cyclohexane ring. Key stereoisomers include:

  • cis-4-Amino-1-methylcyclohexane-1-carbonitrile (CAS 1455037-09-8).
  • trans-4-Amino-1-methylcyclohexane-1-carbonitrile (CAS 1455039-14-1).

The stereochemistry influences physicochemical properties. For instance, the cis isomer adopts a chair conformation with axial carbonitrile and equatorial methyl groups, while the trans isomer positions substituents differently.

Functional Group Analysis and Reactivity Centers

Three functional groups dictate reactivity:

  • Primary amine (-NH₃⁺) : Protonated in the hydrochloride salt, enabling participation in acid-base reactions.
  • Carbonitrile (-C≡N) : Electrophilic due to resonance stabilization, susceptible to hydrolysis (e.g., forming amides or carboxylic acids).
  • Methyl group (-CH₃) : Imparts steric bulk, affecting reaction kinetics.

The amine and nitrile groups are key reactivity centers. For example, the nitrile’s triple bond can undergo nucleophilic addition, while the amine may engage in alkylation or acylation.

Crystal Structure and Solid-State Properties

While direct crystal data for this compound is limited, related cyclohexane carbonitriles exhibit ionic crystal packing due to hydrochloride salt formation. For example, tranexamic acid (a structural analog) forms a copper(II) paddle-wheel structure with chair-conformation cyclohexane rings. The title compound likely adopts similar chair conformations , stabilized by hydrogen bonding between NH₃⁺ and Cl⁻ ions.

Comparative Analysis with Related Cyclohexane Derivatives

Compound Functional Groups Key Differences
Tranexamic acid Carboxylic acid, aminomethyl Lacks nitrile; exhibits zwitterionic form
1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic acid Carboxylic acid, aminomethyl Replaces nitrile with carboxylate
VAZO-88 Diazene, dual carbonitrile Polymerization initiator; no amine

The carbonitrile group in the title compound enhances electrophilicity compared to carboxylic acid derivatives, enabling distinct synthetic applications.

Properties

IUPAC Name

1-amino-4-methylcyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c1-7-2-4-8(10,6-9)5-3-7;/h7H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOASQIYQLSEVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92334-10-6
Record name 1-amino-4-methylcyclohexane-1-carbonitrile hydrochloride
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Preparation Methods

The synthesis of 1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride involves several steps. One common method includes the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. This intermediate is then subjected to a Beckmann rearrangement to yield 1-amino-4-methylcyclohexane-1-carbonitrile. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to increase yield and purity while reducing production costs.

Chemical Reactions Analysis

1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride has shown promising antitumor activity in various studies. For instance, research has indicated that this compound can inhibit the growth of specific cancer cell lines, demonstrating potential as a therapeutic agent in oncology.

Mechanism of Action
The compound's mechanism of action involves the modulation of cellular pathways that are critical for tumor growth and survival. It may affect signaling pathways related to apoptosis and cell proliferation.

Synthesis of Pharmaceuticals

1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, which can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Compound Synthesis Method Yield (%) References
Trans-4-Aminomethylcyclohexane-1-carboxylic acidCatalytic reduction of p-aminomethylbenzoic acid88
4-Aminomethylcyclohexane derivativesFunctionalization reactionsVaries

Case Study 1: Antitumor Activity

A study conducted on the antitumor properties of 1-amino-4-methylcyclohexane-1-carbonitrile hydrochloride involved testing against several cancer cell lines. The compound exhibited a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Synthesis of New Pharmaceuticals

In a synthetic chemistry project, researchers utilized 1-amino-4-methylcyclohexane-1-carbonitrile hydrochloride to create novel derivatives that displayed improved pharmacological profiles compared to existing drugs. The derivatives were synthesized through a series of reactions, including alkylation and acylation.

Mechanism of Action

The mechanism of action of 1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-Amino-4-methylcyclohexane-1-carbonitrile HCl and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Notes Reference
This compound (92334-10-6) C₈H₁₅ClN₂ 174.67 -NH₂ (position 1), -CH₃ (position 4), -CN (position 1) Storage: Room temperature; likely used as a synthetic intermediate.
1-Aminocyclohexanecarbonitrile hydrochloride (50846-38-3) C₇H₁₁ClN₂ 158.63 -NH₂ (position 1), -CN (position 1) Structural isomer with no methyl group; lower molecular weight.
4-(Aminomethyl)cyclohexane-1-carbonitrile HCl (1803583-77-8) C₈H₁₅ClN₂ 174.67 -CH₂NH₂ (position 4), -CN (position 1) Isomeric structure; aminomethyl group alters solubility and reactivity. Hazardous (H302, H312, etc.) .
1-Piperidinocyclohexanecarbonitrile (3867-15-0) C₁₂H₂₀N₂ 192.30 -N-piperidine (position 1), -CN (position 1) Bulkier substituent; increased lipophilicity; ≥95% purity.
Methyl 1-Amino-4-methylcyclohexanecarboxylate (181300-38-9) C₁₁H₂₂N₂O₂ 214.30 -NH₂ (position 1), -CH₃ (position 4), -COOCH₃ Ester group enhances lipophilicity; potential precursor for drug synthesis.

Structural and Functional Differences

  • Substituent Effects: The methyl group in this compound introduces steric hindrance compared to unmethylated analogs like 1-Aminocyclohexanecarbonitrile hydrochloride. This may influence reaction kinetics in synthetic pathways .
  • Positional Isomerism: 4-(Aminomethyl)cyclohexane-1-carbonitrile HCl demonstrates how substituent position affects biological activity and hazards.
  • Functional Group Variations: Replacing the carbonitrile with an ester (as in Methyl 1-Amino-4-methylcyclohexanecarboxylate) alters polarity and reactivity, making the compound more suitable for ester hydrolysis reactions .

Research Findings and Implications

  • For example, Cefotiam HCl () demonstrates the pharmaceutical utility of HCl salts in enhancing solubility and stability .

Biological Activity

1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride (CAS No. 92334-10-6) is a compound of increasing interest in the fields of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its biochemical interactions, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

1-Amino-4-methylcyclohexane-1-carbonitrile HCl possesses a cyclohexane ring substituted with an amino group and a carbonitrile functional group. Its molecular formula is C8H14ClN2C_8H_{14}ClN_2. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
  • Gene Expression Modulation : The compound could influence gene expression patterns, impacting cellular responses to various stimuli.

Cytotoxicity and Cellular Effects

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. These studies typically employ in vitro assays to assess cell viability, proliferation, and apoptosis.

Table 1: Cytotoxicity Assays Summary

Assay TypeDescriptionKey Findings
MTT AssayMeasures cell viability based on mitochondrial activitySignificant cytotoxicity observed at high concentrations
Annexin V StainingDetects apoptotic cellsInduction of apoptosis in treated cells
Colony FormationEvaluates long-term survival and proliferationReduced colony formation in treated groups

Case Study: Antitumor Activity

In a controlled study examining the antitumor potential of this compound, researchers found that the compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The study utilized both MTT assays and colony formation assays to demonstrate that treatment with the compound led to reduced cell viability and impaired colony growth.

Table 2: Antitumor Activity Results

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506035
1003070

Pharmacological Applications

The potential therapeutic applications of this compound are being explored in several areas:

  • Neurological Disorders : Due to its ability to interact with neurotransmitter systems, it may have implications for treating conditions such as depression or anxiety.
  • Cancer Therapy : Its demonstrated cytotoxicity against tumor cells suggests potential as an adjunctive treatment in oncology.

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